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molecular formula C12H11O3P B8564796 (4-Hydroxyphenyl)phenylphosphinic acid CAS No. 67291-32-1

(4-Hydroxyphenyl)phenylphosphinic acid

Cat. No. B8564796
M. Wt: 234.19 g/mol
InChI Key: PVHCWKRXUOYBKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04087403

Procedure details

The latter compound is added dropwise to the reaction mixture which is maintained at 175° C. The mixture slowly darkens during this addition which is conducted over a period of about 2 hours. The reaction vessel is then allowed to cool and the reaction mixture purified. A total of 48 grams of ethyl bromide is collected, indicating the formation of about a 100% yield of ethyl p-methoxyphenylphenylphosphinate. The latter is hydrolyzed (by refluxing with concentrated HCl) to p-methoxyphenylphenylphosphinic acid and then demethylated by treatment with boron tribromide to give the desired p-hydroxyphenylphenylphosphinic acid, the starting material of Example 2.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.C[O:3][C:4]1[CH:9]=[CH:8][C:7]([P:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)(=[O:12])[OH:11])=[CH:6][CH:5]=1.B(Br)(Br)Br>>[OH:3][C:4]1[CH:5]=[CH:6][C:7]([P:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)(=[O:11])[OH:12])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)P(O)(=O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)P(O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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